molecular formula C15H25NO B8353598 3-(4-t-Butylphenyl)-4-aminopentan-1-ol

3-(4-t-Butylphenyl)-4-aminopentan-1-ol

Cat. No. B8353598
M. Wt: 235.36 g/mol
InChI Key: OZWCDGIGGODLJG-UHFFFAOYSA-N
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Patent
US05376659

Procedure details

6.5 g (0.021 mol) of the nitro ester prepared as in (b) above was added dropwise to 5 g (0.18 mol) of lithium aluminum hydride suspended in 200 mL of anhydrous diethyl ether, under nitrogen with stirring. The mixture was then refluxed for ten hours. A 50 percent H2O/THF solution was added dropwise and slowly with vigorous stirring until effervescence ceased. 1N sodium hydroxide solution was then added dropwise until the slurry coagulated to a coarse sandy consistency. The mixture was filtered and the solid washed with diethyl ether. The organic fractions were combined, washed with water, dried, filtered and the solvent evaporated off at reduced pressure to afford 4 g (80 percent of theoretical) of the crude product in the form of a gum. The NMR and IR spectra of the product were consistent with the expected structure, and indicated a mixture of the two possible diastereoisomers in a ratio of 2:1.
[Compound]
Name
nitro ester
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:22])[CH:5]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=1)[CH2:6][C:7](OCC)=[O:8])([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C1COCC1.[OH-].[Na+]>C(OCC)C>[C:18]([C:15]1[CH:14]=[CH:13][C:12]([CH:5]([CH:4]([NH2:1])[CH3:22])[CH2:6][CH2:7][OH:8])=[CH:17][CH:16]=1)([CH3:21])([CH3:19])[CH3:20] |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
nitro ester
Quantity
6.5 g
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(CC(=O)OCC)C1=CC=C(C=C1)C(C)(C)C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for ten hours
STIRRING
Type
STIRRING
Details
slowly with vigorous stirring until effervescence
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with diethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CCO)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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